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Description
3-Chloroisoquinoline-4-carbonitrile is a high-value chemical scaffold recognized for its significant role in modern medicinal chemistry and drug discovery research. The isoquinoline core is a privileged structure in the synthesis of bioactive molecules, and the strategic chlorine and nitrile functional groups on this scaffold make it a versatile intermediate for constructing complex, diversely functionalized isoquinoline derivatives . This compound is particularly valuable for introducing substituents at the C-3 and C-4 positions of the isoquinoline ring system, enabling the exploration of structure-activity relationships . Researchers utilize this building block in the development of novel N-heterocycles with potential pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory actions, as isoquinoline-based small molecules are known to exhibit a broad range of such effects . Furthermore, the functionalized isoquinoline structure serves as a critical precursor in materials science, for instance, in the synthesis of complex molecules with units like 1-phenylisoquinoline-4-carbonitrile for applications in optoelectronics, such as efficient NIR organic light-emitting diodes (OLEDs) . The compound is suited for use in transition metal-mediated cascade reactions, nucleophilic substitutions, and other contemporary synthetic methodologies to access intricate molecular architectures for advanced research applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.
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Physicochemical Properties and Molecular Structure of 3 Chloroisoquinoline 4 Carbonitrile
General Properties
3-Chloroisoquinoline-4-carbonitrile is a solid organic compound with the chemical formula C₁₀H₅ClN₂. chemsrc.comepa.gov Its molecular weight is approximately 188.61 g/mol . chemsrc.comepa.gov The compound is classified as a halogenated and nitrilated isoquinoline (B145761) derivative. bldpharm.com
Detailed crystallographic data for this compound, such as its crystal structure, space group, and unit cell dimensions, are not available in the provided search results. X-ray crystallography of related isoquinoline derivatives has been used to determine their precise three-dimensional structures. Such studies on this compound would provide valuable insights into its molecular geometry, bond lengths, and bond angles, which can influence its reactivity and intermolecular interactions.
Reactivity and Reaction Mechanisms of 3 Chloroisoquinoline 4 Carbonitrile and Related Compounds
Reactivity of the Chloro Substituent at C-3
The chlorine atom at the C-3 position of the isoquinoline (B145761) ring is susceptible to displacement by various nucleophiles and participates in metal-catalyzed cross-coupling reactions. This reactivity is enhanced by the electronic properties of the isoquinoline ring system.
The replacement of a substituent on an aromatic ring by a nucleophile is known as nucleophilic aromatic substitution (NAS). govtpgcdatia.ac.in In the case of 3-Chloroisoquinoline-4-carbonitrile, the chloro group at C-3 is activated towards nucleophilic attack. This activation arises from the electron-withdrawing effects of the adjacent nitrogen atom in the isoquinoline ring and the powerful electron-withdrawing carbonitrile group at the C-4 position. These features decrease the electron density at the C-3 carbon, making it more electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org
The generally accepted mechanism for this type of reaction is the SNAr (addition-elimination) mechanism. libretexts.org It involves a two-step process:
Addition: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system and particularly onto the electron-withdrawing nitrile group. libretexts.org
Elimination: The aromaticity of the ring is restored by the departure of the leaving group, which is the chloride ion. govtpgcdatia.ac.in
This reactivity allows for the introduction of a wide range of substituents at the C-3 position by reacting this compound with various nucleophiles, such as alkoxides, thiolates, and amines.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of Activated Aryl Halides
Feature
Description
Reference
Reaction Type
Aromatic Substitution Nucleophilic Bimolecular (ArSN2 or SNAr)
Amination, a specific type of nucleophilic aromatic substitution, involves the displacement of the chloro group by an amine. This reaction is a crucial method for synthesizing various amino-isoquinoline derivatives, which are important scaffolds in medicinal chemistry. The reaction of this compound with primary or secondary amines can proceed under thermal conditions or be facilitated by a catalyst.
Palladium-catalyzed C-N cross-coupling reactions have become a prevalent method for the amination of aryl halides. acs.org These methods, such as the Buchwald-Hartwig amination, offer mild reaction conditions and broad substrate scope. For instance, various N-heterocyclic chlorides, including chloroisoquinolines, can be effectively aminated using magnesium amides in a chromium(II)-catalyzed process or via palladium-catalyzed methods with various amine sources. acs.orgorganic-chemistry.org In a related example, the amination of 1,3-dichloroisoquinoline (B189448) with aqueous amines has been shown to selectively yield 1-amino-3-chloroisoquinoline, highlighting the differential reactivity of the chloro-positions. researchgate.net
Table 2: Examples of Amination Reactions on Chloro-N-Heterocycles
The chloro substituent at the C-3 position serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecules.
Common cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. google.com This is widely used to introduce aryl or vinyl groups.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.
Stille Coupling: Palladium-catalyzed reaction with an organotin compound.
These reactions allow for the extensive diversification of the isoquinoline scaffold, attaching various organic fragments to the C-3 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity. acs.org
Reactivity of the Carbonitrile Group at C-4
The carbonitrile (cyano) group at the C-4 position is a versatile functional group that can undergo a variety of chemical transformations.
The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.compressbooks.pub This transformation is significant as it converts the nitrile into another valuable functional group, opening up further synthetic possibilities. A patent has described the synthesis of 3-chloroisoquinoline-4-carboxylic acids, which are derivatives accessible through this hydrolysis pathway. researchgate.netgoogle.com
The hydrolysis reaction typically proceeds in two stages:
Conversion of the nitrile to a primary amide intermediate (3-chloroisoquinoline-4-carboxamide). chemguide.co.uk
Acid-catalyzed hydrolysis: The nitrile is heated under reflux with an aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction yields the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org
Base-catalyzed hydrolysis: The nitrile is heated with an aqueous base, like sodium hydroxide. This initially forms the salt of the carboxylic acid (a carboxylate). chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
The carbonitrile group is an active participant in cyclization reactions, where it can act as an electrophile to form new heterocyclic rings. This reactivity is a powerful tool for the synthesis of complex, fused-ring systems. Nitriles are recognized as valuable synthons for constructing a variety of nitrogen-containing heterocycles. mdpi.com
The electrophilic carbon atom of the nitrile group can be attacked by an internal or external nucleophile, initiating a cyclization cascade. For example, methods have been developed for synthesizing isoquinolones through the reaction of 2-halobenzonitriles with ketone enolates, followed by a copper-catalyzed cyclization where the nitrile group is attacked intramolecularly. researchgate.net Similarly, nickel-catalyzed reactions involving the addition of an organometallic species to an alkyne can be followed by a facile nucleophilic addition to a tethered cyano group, leading to the formation of new ring systems. researchgate.net This type of reactivity in this compound could be exploited to build polycyclic structures fused to the isoquinoline core.
Role in Ring Transformation Reactions
The structural framework of certain isoquinoline derivatives allows them to serve as precursors in ring transformation reactions, leading to entirely different carbocyclic systems. A notable example involves the reaction of 3-haloisoquinolines. Research has shown that 3-chloro- and 3-bromoisoquinolines can be converted into 2-amino-3-phenyl-1-naphthalenecarbonitrile. clockss.org This transformation occurs when the isoquinoline derivative reacts with phenylacetonitrile (B145931) in the presence of sodium hydride in tetrahydrofuran. clockss.org In this process, the pyridine (B92270) portion of the isoquinoline ring is opened and subsequently re-cyclized to form the substituted naphthalene (B1677914) ring system. In contrast, other isomers, such as 3-bromoquinoline (B21735) and 4-bromoisoquinoline, undergo a simple substitution reaction under similar conditions rather than a ring transformation. clockss.org
Reactivity of the Isoquinoline Heterocycle
The isoquinoline heterocycle is an aromatic compound composed of a benzene (B151609) ring fused to a pyridine ring. researchgate.netamerigoscientific.com Its reactivity is shaped by the interplay between these two rings and the presence of the nitrogen atom, which imparts basic properties due to its lone pair of electrons. amerigoscientific.comslideshare.net The nitrogen atom makes the pyridine ring electron-deficient, influencing the sites of electrophilic and nucleophilic attack. researchgate.net Consequently, electrophilic substitutions typically occur on the more electron-rich benzene ring, while nucleophilic attacks are directed towards the heterocyclic ring. researchgate.netresearchgate.net
The oxidation of the isoquinoline ring system is generally difficult and can lead to ring cleavage under vigorous conditions. pharmaguideline.com The outcome of the oxidation is highly dependent on the oxidizing agent used and the substituents present on the ring.
Strong Oxidation: With strong oxidizing agents like alkaline potassium permanganate (B83412), the isoquinoline ring is cleaved, yielding a mixture of phthalic acid (from the benzene ring) and pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid (from the pyridine ring). researchgate.netslideshare.netuop.edu.pk
Peroxy Acid Oxidation: Reaction with peroxy acids, such as peracetic acid or other peroxycarboxylic acids, results in the formation of isoquinoline-N-oxide. researchgate.netuop.edu.pk
Substituent Influence: The position of substituents on the isoquinoline ring can direct the site of oxidation. For example, the oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate affects only the benzene ring. Conversely, in 5-nitroisoquinoline, only the pyridine ring is oxidized. shahucollegelatur.org.in
The reduction of isoquinoline can yield different products depending on the reducing agent and reaction conditions, allowing for selective saturation of either the pyridine or the benzene portion of the molecule. pharmaguideline.comiust.ac.ir
Catalytic Hydrogenation: Traditional catalytic hydrogenation at room temperature and pressure can reduce the heterocyclic ring. iust.ac.ir The acidity of the medium plays a crucial role in selectivity. In an acidic medium like acetic acid, catalytic hydrogenation selectively reduces the pyridine ring to give 1,2,3,4-tetrahydroisoquinoline. shahucollegelatur.org.in However, in concentrated hydrochloric acid, the benzene ring is preferentially reduced to afford 5,6,7,8-tetrahydroisoquinoline. shahucollegelatur.org.in
Chemical Reduction: Mild reduction with tin and hydrochloric acid also yields 1,2,3,4-tetrahydroisoquinoline. uop.edu.pk Reagents like sodium cyanoborohydride in an acidic solution can also achieve selective reduction of the pyridine ring to the tetrahydro level. iust.ac.ir
Photochemical Reduction: A more recent method involves photoirradiation (300 nm) in the presence of trifluoroacetic acid (TFA) and triethylsilane, which leads to the semireduction of the isoquinoline ring. nih.gov
Decarboxylation reactions of isoquinolinecarboxylic acids can be achieved through various methods, including electrochemical and photochemical processes. These reactions are significant for removing a carboxyl group, often as a final step in a synthetic sequence.
Electrochemical Decarboxylation: The electrochemical reduction of the anion of 1-isoquinolinecarboxylic acid at a graphite (B72142) electrode results in an unexpected cathodic decarboxylation to yield isoquinoline. researchgate.net
Oxidative Decarboxylation: The oxidative decarboxylation of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids can also be performed electrochemically. acs.org Furthermore, a copper-catalyzed decarboxylative elimination of 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid has been shown to produce the corresponding aromatized isoquinoline product. acs.org
Photochemical Decarboxylation: A visible-light-mediated process allows for the decarboxylative azidation of isoquinoline carboxylic acids. This method has been used for the functionalization at the C-1 and C-3 positions. manchester.ac.uk Additionally, the radical decarboxylative allylation of N-protected tetrahydro-3-isoquinoline carboxylic acid can be achieved through a combination of palladium and photoredox catalysis. nih.gov
In electrophilic aromatic substitution (EAS) reactions, the electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic attack. researchgate.netamerigoscientific.com As a result, substitution occurs preferentially on the more electron-rich benzenoid ring. quimicaorganica.orgimperial.ac.uk
Regioselectivity: Under typical acidic conditions (e.g., nitration with a nitrating mixture), electrophilic substitution of isoquinoline occurs mainly at positions C-5 and C-8. researchgate.netresearchgate.netuop.edu.pk The preference for these positions is attributed to the greater stability of the resulting cationic intermediates (Wheland intermediates). quimicaorganica.org
The electron-deficient pyridine ring of the isoquinoline system is susceptible to attack by nucleophiles. These reactions typically occur at the C-1 position. researchgate.netquimicaorganica.org
Organometallic Reagents: Hard nucleophiles, such as Grignard reagents and organolithium compounds, add to the C-1 position of isoquinoline. iust.ac.irquimicaorganica.org The initial products are dihydroisoquinolines, which can then be oxidized to yield the corresponding C-1 substituted, rearomatized isoquinolines. iust.ac.ir
Activated Isoquinolines: The reactivity towards nucleophiles can be enhanced by activating the isoquinoline ring. For instance, the addition of organozinc nucleophiles proceeds efficiently with N-acyl isoquinolinium salts to give substituted dihydroisoquinolines. acs.org Similarly, a highly stereoselective acyl-Mannich reaction occurs between aldehydes and isoquinolines that have been activated with reagents like CbzCl or Boc₂O. rsc.org
Other Nucleophiles: Lithium aluminum hydride adds a hydride to C-1. quimicaorganica.org In another example, acetic anhydride (B1165640) can add to isoquinoline to form 2-acetyl-1,2-dihydroisoquinoline-1-acetic acid. semanticscholar.org
The isoquinoline nucleus can undergo several types of rearrangement reactions, often initiated by the formation of an N-oxide. The rearrangement of isoquinoline-N-oxides is a notable transformation. For instance, the reaction of 3-chloroisoquinoline-N-oxide with acetic anhydride primarily yields 3-chloro-4-acetoxyisoquinoline, with only a small amount of 3-chloroisocarbostyril being formed. This indicates a preferential rearrangement involving the introduction of an acetoxy group at the C4 position.
Other related rearrangements have been observed in similar systems. N-hydroxyisocarbostyrils, which can be synthesized via the cyclization of o-carboxyphenylacetaldoxime, also participate in these transformations. Specifically, N-tosyloxyisocarbostyril readily rearranges at approximately 90°C to give mainly 4-substituted isocarbostyrils. acs.org
More complex rearrangements are also documented. For example, stable 4-substituted Δ4-isoxazolines, which can be synthesized from the cycloaddition of 3,4-dihydroisoquinoline (B110456) N-oxides with alkynes, undergo thermal rearrangement to produce isoquinoline-fused pyrroles. bohrium.com This transformation is proposed to proceed through an acylaziridine intermediate. bohrium.com A distinct photochemical acs.orgmaxapress.com N-to-C rearrangement has been identified for N-alkyl isoquinolinium salts. The phosphite (B83602) adduct of these salts, which can be considered an N-alkylated aryl-conjugated enamine, undergoes a meta-C–H alkylation upon irradiation with a 365 nm LED. rsc.org
The Boekelheide rearrangement is another synthetically useful transformation, allowing for the transposition of the oxidation level from the nitrogen atom to a side-chain carbon. This has been demonstrated in the conversion of an isoquinoline N-oxide to an isoquinoline acetate (B1210297) derivative. nih.gov
Selenocyclization Reactions
Selenocyclization reactions provide a powerful method for introducing selenium moieties into heterocyclic systems, including isoquinoline derivatives. A notable example is the synthesis of 4-(selanyl)isoquinoline-N-oxides through the selenocyclization of o-alkynyl benzaldehyde (B42025) oximes. acs.org This reaction utilizes benzeneseleninic acid derivatives as stable and easy-to-handle selenium reagents. The process is conducted in refluxing methanol, which facilitates the thermal in situ generation of electrophilic selenium species. acs.org This method has been successfully used to create a library of selenium-decorated N-oxide isoquinolines with yields up to 96%. acs.org
The proposed mechanism for this type of transformation involves the 6-endo-dig cyclization of the starting material, initiated by the electrophilic selenium species, to form the cyclic nitrone (the isoquinoline-N-oxide). thieme-connect.de This strategy has also been extended to synthesize selenated adducts of related fused heterocyclic systems, such as imidazo[2,1-a]isoquinolines. nih.gov
Mechanistic Investigations of Reaction Pathways
Understanding the mechanistic pathways of reactions involving isoquinolines is crucial for controlling reaction outcomes and designing new synthetic methods. Investigations often focus on distinguishing between different types of mechanisms, identifying key intermediates, and clarifying the role of processes like radical formation and single electron transfer.
Stepwise vs. Concerted Mechanisms
Chemical transformations can proceed through either a stepwise mechanism, which involves the formation of one or more discrete intermediates, or a concerted mechanism, where bond breaking and bond forming occur simultaneously in a single transition state. researchgate.net Distinguishing between these pathways is a central theme in mechanistic organic chemistry. diva-portal.org
In the context of isoquinoline chemistry, both mechanisms have been proposed. For phosphoryl group transfer from isoquinoline-N-phosphonate to a series of pyridine acceptors, the reaction is believed to be concerted. acs.org Conversely, studies on the flavoprotein Berberine Bridge Enzyme (BBE), which catalyzes the oxidative cyclization of the isoquinoline alkaloid (S)-reticuline, suggest a stepwise mechanism. nih.gov Kinetic isotope effect studies indicated that C-H bond cleavage is the rate-limiting step, and the absence of a solvent isotope effect ruled out a fully concerted mechanism. This points to a stepwise pathway involving the formation of a methylene (B1212753) iminium ion intermediate. nih.gov
For nucleophilic aromatic substitution (SNAr) reactions, which are highly relevant for compounds like this compound, the distinction can be subtle. While often depicted as a stepwise process via a stable Meisenheimer complex, recent evidence from kinetic isotope effects and computational studies suggests that many SNAr reactions are, in fact, concerted. harvard.eduresearchgate.net A reaction is more likely to be stepwise if a strongly electron-withdrawing group is present and the nucleophile or leaving group is fluoride. For many heterocycles with good leaving groups like chlorine, concerted mechanisms are likely common. harvard.edu The transition between the two mechanisms can be rationalized by considering the energetic stability of the potential Meisenheimer intermediate relative to the reactants and products. harvard.eduresearchgate.net
Role of Intermediates in Reaction Progression
In stepwise reactions, transient intermediates are key species that dictate the course of the reaction. In the chemistry of isoquinolines, various intermediates have been identified or postulated.
OH-Adducts : In studies using pulse radiolysis, the reaction of isoquinoline with hydroxyl radicals was shown to produce transient OH-adducts. researchgate.net
Iminium Ions : The synthesis of 1-arylisoquinolines from aryl aldehydes and hydroxylamine (B1172632) is proposed to proceed through an iminium ion intermediate, which undergoes cyclization and aromatization. nih.gov Similarly, the stepwise mechanism of the Berberine Bridge Enzyme involves a methylene iminium ion intermediate. nih.gov
Radical Intermediates : The synthesis of benzimidazo[2,1-a]isoquinolinones can involve an α-ketone radical intermediate formed from the attack of an alkyl radical on an indole (B1671886) adduct. nih.gov Aryl radicals have also been proposed as intermediates in the synthesis of 1-arylated isoquinolines. rsc.org
Organometallic Intermediates : Rhodium-catalyzed syntheses of isoquinoline derivatives have been shown to proceed via rhodacycle intermediates. nih.gov
Cycloaddition Intermediates : A [3+2] dipolar cycloaddition of an isoquinoline N-oxide with carbon disulfide can form a transient intermediate that subsequently cleaves to yield the deoxygenated isoquinoline. thieme-connect.de
The stability and subsequent reactivity of these intermediates are critical. For example, in the oxidative cyclization of certain ketoximes, the relative stability of cyclized intermediates determines whether the reaction yields an isoquinoline N-oxide (from 6-endo cyclization) or an isoindole N-oxide (from 5-exo cyclization). nih.gov
Radical Adduct Formation
The formation of radical adducts is a key step in many reactions involving isoquinolines, particularly in Minisci-type reactions. The reaction of isoquinoline with hydroxyl radicals, for example, leads to the formation of hydroxyl-radical adducts as transient species. researchgate.net In photochemical reactions, the formation of a phosphite-adduct of an N-alkyl isoquinolinium salt is the precursor to a photochemical rearrangement. rsc.org
The detection of radical-trapped adducts is a common strategy to probe for the involvement of radical mechanisms. In one study on the oxidative cyclization of ketoximes, the fact that no radical-trapped adducts were detected when radical scavengers were added suggested that a radical mechanism was not the major pathway. nih.govacs.org Conversely, in a deoxygenation reaction of in-situ generated isoquinoline N-oxides, adding TEMPO (a radical scavenger) inhibited the reaction, confirming that the reaction proceeds through a radical pathway. thieme-connect.de This indicates the formation and subsequent reaction of radical adducts are crucial to that transformation.
Single Electron Transfer Processes
Single Electron Transfer (SET) is a fundamental process that can initiate radical reactions. It involves the transfer of a single electron from a donor to an acceptor molecule, often generating radical ions. nih.gov This process can be induced photochemically or thermally and is a key mechanism in modern organic synthesis.
In the context of isoquinoline chemistry, SET processes enable reactions that might not be possible under other conditions. For example, a visible light-mediated C-H hydroxyalkylation of isoquinolines operates under reducing conditions, avoiding the need for external oxidants typical of Minisci reactions. nih.gov This is achieved through the photochemical generation of acyl radicals, which involves an SET event. nih.gov
Mechanistic studies have provided evidence for SET in various transformations. The synthesis of certain isoquinolinone scaffolds involves a reductive SET process where an alkyl radical is generated, which then attacks an indole adduct to form an α-ketone radical intermediate. nih.gov The involvement of radical pathways, often initiated by SET, can be confirmed using radical scavengers. For instance, the inhibition of a deoxygenation reaction by TEMPO provides strong evidence for a radical mechanism, which may be initiated by an SET event. thieme-connect.de
Influence of Catalysts on Reaction Mechanisms
Catalysts play a fundamental role in modern organic synthesis by increasing the rate of a chemical reaction without being consumed in the process. They achieve this by providing an alternative reaction pathway with a lower activation energy compared to the uncatalyzed reaction. For a substrate like this compound, the presence of a chlorine atom on the heterocyclic ring offers a reactive site for various catalyst-mediated transformations. The influence of catalysts is most prominently observed in transition-metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3-position. The reaction mechanism, product selectivity, and reaction efficiency are highly dependent on the choice of catalyst, its associated ligands, the base, and the solvent system.
The primary mode of reactivity for the chloro group in 3-chloroisoquinoline (B97870) and its derivatives involves palladium-catalyzed cross-coupling reactions. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The specific nature of the catalyst, particularly the phosphine (B1218219) ligands attached to the palladium center, can significantly influence the kinetics and success of each step.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org For chloroisoquinoline derivatives, this reaction provides a direct route to 3-aminoisoquinoline structures. The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a suitable phosphine ligand and a base. nih.gov
The catalytic cycle begins with the reduction of the Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the C-Cl bond of the isoquinoline to the Pd(0) center, forming a Pd(II) intermediate. Subsequent reaction with the amine in the presence of a base leads to the formation of a palladium-amido complex, which then undergoes reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos) are often required to facilitate both the oxidative addition and the final reductive elimination steps, especially with less reactive aryl chlorides. nih.gov
The Suzuki-Miyaura reaction is a versatile C-C bond-forming process that couples an organohalide with an organoboron compound, typically a boronic acid. wikipedia.org In the context of 3-chloroisoquinoline derivatives, this reaction allows for the introduction of various aryl or vinyl substituents at the C3-position. uwindsor.ca The catalytic system often involves a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(OAc)₂ with other phosphine ligands. organic-chemistry.org
A crucial aspect of the Suzuki-Miyaura mechanism is the activation of the organoboron species by a base. wikipedia.orgorganic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate complex. The catalytic cycle proceeds with the oxidative addition of the chloroisoquinoline to Pd(0). The subsequent step is transmetalation, where the organic group from the activated boronate complex is transferred to the palladium center, displacing the halide. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.org While effective for many aryl chlorides, the coupling of chloro-N-heterocycles can sometimes be challenging, requiring carefully optimized catalyst systems. rsc.org
*Note: Hiyama coupling with an organosilane, which proceeds via a similar catalytic cycle to Suzuki coupling.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating substituted alkynes. wikipedia.org This reaction is exceptionally useful for introducing alkynyl functionalities onto the isoquinoline core. Traditionally, the reaction uses a dual catalyst system of palladium and a copper(I) salt co-catalyst. organic-chemistry.org However, copper-free variants have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. researchgate.net
In a typical copper-free Sonogashira reaction involving a chloroisoquinoline analogue, a palladium catalyst such as Pd(OAc)₂ is used with a specialized ligand like Ruphos. researchgate.netresearchgate.net The mechanism involves the oxidative addition of the C-Cl bond to the Pd(0) catalyst. Simultaneously, the terminal alkyne reacts with a base (e.g., an amine like Et₃N) to form an acetylide anion. This acetylide then engages in transmetalation with the Pd(II)-halide complex. The final reductive elimination step yields the 3-alkynylisoquinoline product and regenerates the active Pd(0) species. beilstein-journals.org
The chlorine atom at the 3-position of the isoquinoline (B145761) ring is susceptible to nucleophilic aromatic substitution (SₙAr). iust.ac.ir This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system. iust.ac.iruoanbar.edu.iq The chlorine can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse array of 3-substituted isoquinoline derivatives. researchgate.net This reactivity is a cornerstone of its utility as a synthetic building block. The rate of nucleophilic substitution can be influenced by the reaction conditions and the nature of the nucleophile. iust.ac.ir
Reactivity of the Cyano Group
The cyano group at the 4-position of 3-Chloroisoquinoline-4-carbonitrile offers another site for chemical transformation. The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. google.com It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. Furthermore, the cyano group can participate in cycloaddition reactions and can be converted to other functional groups such as tetrazoles, which are valuable bioisosteres in medicinal chemistry. acs.org
Reactions involving the Isoquinoline Ring System
The isoquinoline ring system itself can undergo various chemical reactions. Electrophilic substitution reactions, such as nitration and halogenation, typically occur on the benzene (B151609) ring portion of the molecule, as the pyridine (B92270) ring is deactivated towards electrophilic attack. uoanbar.edu.iq The nitrogen atom of the isoquinoline ring can be N-oxidized to form an N-oxide, which can alter the reactivity of the ring system and enable further functionalization. researchgate.net The isoquinoline ring can also participate in cycloaddition reactions and can be a precursor for the synthesis of more complex fused heterocyclic systems. mdpi.com
Applications in Organic Synthesis
Use as a Building Block for Polycyclic Systems
3-Chloroisoquinoline-4-carbonitrile serves as a valuable starting material for the construction of more complex polycyclic and heterocyclic frameworks. mdpi.com The dual reactivity of the chlorine and cyano groups allows for sequential or one-pot reactions to build fused ring systems. For example, the chlorine can be used as a handle for intramolecular cyclization reactions, while the cyano group can be transformed to participate in ring-forming reactions. This has led to the synthesis of novel benzimidazo[2,1-a]isoquinolines and other architecturally complex molecules with potential biological activity. mdpi.com
Role in the Synthesis of Functionalized Isoquinolines
A primary application of this compound is in the synthesis of a wide variety of functionalized isoquinolines. bldpharm.com The chlorine atom can be readily substituted with different functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the systematic modification of the 3-position. iust.ac.irresearchgate.net Similarly, the cyano group can be converted into various other functionalities. This versatility enables the creation of libraries of isoquinoline (B145761) derivatives for screening in drug discovery and for the development of new materials. bldpharm.com
Role in Medicinal Chemistry
Scaffold for the Design of Bioactive Molecules
The isoquinoline (B145761) scaffold is a well-established privileged structure in medicinal chemistry, and 3-Chloroisoquinoline-4-carbonitrile provides a versatile platform for the design and synthesis of new bioactive molecules. nih.govrsc.orgresearchgate.net The ability to introduce a wide range of substituents at the 3- and 4-positions allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. researchgate.net Isoquinoline derivatives have shown a broad range of pharmacological activities, and this compound serves as a key starting material for exploring new therapeutic agents. nih.govresearchgate.netresearchgate.netlookchem.com
Structure-Activity Relationship (SAR) Studies
This compound is an ideal starting point for structure-activity relationship (SAR) studies. researchgate.net By systematically varying the substituents at the 3-position (by displacing the chlorine) and modifying the 4-cyano group, chemists can investigate how these changes affect the biological activity of the resulting compounds. researchgate.netjst.go.jp This systematic approach is crucial for identifying the key structural features required for potent and selective interaction with a specific biological target, ultimately leading to the development of optimized drug candidates. researchgate.net
Comparative Analysis with Related Compounds
Comparison with other Halogenated Isoquinolines
The reactivity of 3-Chloroisoquinoline-4-carbonitrile can be compared to other halogenated isoquinolines. The reactivity of the halogen as a leaving group in nucleophilic aromatic substitution generally follows the order F > Cl > Br > I. iust.ac.ir Therefore, a 3-fluoro-isoquinoline would be expected to be more reactive towards nucleophilic attack than the 3-chloro analogue, while the 3-bromo and 3-iodo derivatives would be less reactive. However, for cross-coupling reactions, the reactivity order is typically I > Br > Cl, making iodo- and bromo-isoquinolines more suitable for certain palladium-catalyzed transformations. The position of the halogen also significantly influences reactivity; for example, halogens at the 1-position are generally more reactive towards nucleophilic substitution than those at the 3-position due to greater stabilization of the reaction intermediate. iust.ac.ir
Comparison with other Isoquinolinecarbonitriles
The position of the cyano group on the isoquinoline (B145761) ring also affects the compound's properties and reactivity. cymitquimica.comnih.govfluorochem.co.uk The electron-withdrawing nature of the cyano group influences the electron density of the entire ring system. cymitquimica.com An isoquinoline-1-carbonitrile, for example, would have a different electronic distribution compared to an isoquinoline-4-carbonitrile, which could affect the reactivity of other substituents on the ring. cymitquimica.comnih.gov The steric environment around the cyano group also varies with its position, which can impact its accessibility for chemical reactions. Comparing the reactivity and properties of different isoquinolinecarbonitrile isomers is important for selecting the optimal building block for a specific synthetic target. nih.gov
Q & A
Basic: What are the common synthetic routes for 3-Chloroisoquinoline-4-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
A widely used approach involves cyclization reactions of functionalized precursors. For example, 2-chloroquinoline-3-carbonitrile derivatives can react with guanidine hydrochloride or thiourea under reflux conditions in polar aprotic solvents (e.g., DMF) to form pyrimido[4,5-b]quinoline-4-ones, a structural analogue . Optimization includes:
Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may require inert atmospheres to prevent decomposition.
Catalysts : Lewis acids like ZnCl₂ can improve yields by facilitating electrophilic substitution at the chloro position.
Solvent selection : High-boiling solvents (e.g., toluene or acetonitrile) balance reactivity and stability.
Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer:
A multi-technique approach is critical:
¹H/¹³C NMR : The chloro substituent induces deshielding in adjacent protons (e.g., H-2 and H-4 in isoquinoline ring), with coupling constants (J ≈ 8–10 Hz) confirming aromatic substitution patterns .
IR Spectroscopy : A sharp CN stretch near 2220–2240 cm⁻¹ confirms the carbonitrile group. C-Cl stretches appear at 550–650 cm⁻¹ .
Mass Spectrometry : Molecular ion peaks (e.g., m/z 264.71 for C₁₆H₉ClN₂) and fragmentation patterns (loss of Cl or CN groups) validate molecular weight and structural motifs .
X-ray Crystallography : SHELXL refinement (using programs like SHELX-2018) resolves bond lengths and angles, with Cl···π interactions often observed in the crystal lattice .
Advanced: How can computational chemistry methods aid in understanding the electronic properties and reactivity of this compound?
Methodological Answer:
DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing Cl and CN groups lower LUMO energy, enhancing electrophilicity at the 3-position .
Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO) to predict solubility and aggregation behavior.
Reactivity Predictions : Transition state modeling (e.g., with QM/MM) can rationalize regioselectivity in nucleophilic substitution reactions, identifying activation barriers for competing pathways .
Advanced: What strategies are recommended for resolving contradictions in crystallographic data during structural elucidation of halogenated isoquinoline derivatives?
Methodological Answer:
Data Validation : Use SHELXL’s built-in checks (e.g., Rint, GooF) to identify outliers. For twinned crystals, apply TWIN/BASF commands in SHELXTL .
ORTEP-3 Visualization : Graphical interfaces (e.g., ORTEP-III) help detect thermal ellipsoid anomalies, distinguishing static disorder from dynamic motion .
Comparative Analysis : Cross-reference bond lengths/angles with analogous structures in the Cambridge Structural Database (CSD). For example, C-Cl bonds in isoquinolines typically range from 1.72–1.75 Å .
High-Resolution Data : Collect synchrotron data (λ < 1 Å) to resolve ambiguities in electron density maps, particularly for light atoms near heavy Cl substituents .
Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound derivatives?
Methodological Answer:
Detailed Protocols : Follow Beilstein Journal guidelines: document solvent purity, exact molar ratios, and equipment calibration (e.g., temperature probes) .
Characterization Archiving : Provide full spectroscopic data (NMR, IR, HRMS) in supplementary materials, including raw files for peer validation .
Batch Consistency : Use controlled reagents (e.g., anhydrous ZnCl₂) and avoid hygroscopic intermediates.
Negative Controls : Include reactions without catalysts or at reduced temperatures to confirm pathway specificity .
Advanced: How can researchers investigate the regioselectivity of nucleophilic substitution reactions at the 3-chloro position of isoquinoline-4-carbonitrile derivatives?
Methodological Answer:
Isotopic Labeling : Synthesize ³⁶Cl-labeled derivatives to track substitution kinetics via radiometric assays or MS isotopic patterns .
Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., Meisenheimer complexes) under varying pH and solvent dielectric conditions .
Competition Experiments : Compare reactivity with positional isomers (e.g., 4-chloroisoquinoline) to isolate electronic vs. steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.